![molecular formula C8H15N3O B1328941 N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine CAS No. 915925-27-8](/img/structure/B1328941.png)
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine
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Overview
Description
“N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine” is a chemical compound with the molecular formula C8H15N3O . It has a molecular weight of 169.23 . This compound is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine” consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of two carbon atoms allows two substituents in the oxadiazole ring .Physical And Chemical Properties Analysis
“N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine” is a solid . Its empirical formula is C7H14ClN3O, and it has a molecular weight of 191.66 .Scientific Research Applications
Proteomics Research
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine: is utilized in proteomics research as a specialty chemical . In this field, it may serve as a reagent or building block in the synthesis of more complex molecules that interact with proteins, aiding in the identification and understanding of protein functions, interactions, and structures.
Organic Synthesis
This compound is involved in organic synthesis processes. Its structure, containing an oxadiazole ring, is particularly interesting for the creation of new organic compounds with potential pharmacological activities .
Chemical Synthesis
The compound is a candidate for use in chemical synthesis, where it can act as an intermediate in the production of various chemical products. Its molecular structure allows for reactions that can lead to the development of new chemicals with desired properties .
Future Directions
Oxadiazoles, including “N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
properties
IUPAC Name |
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-3-5-8-10-7(11-12-8)6-9-4-2/h9H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUZZOYJAYHHBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NO1)CNCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649206 |
Source
|
Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
CAS RN |
915925-27-8 |
Source
|
Record name | N-[(5-Propyl-1,2,4-oxadiazol-3-yl)methyl]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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